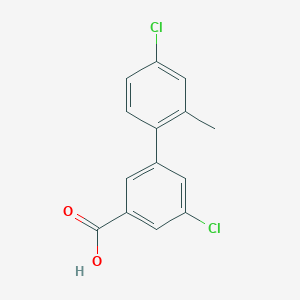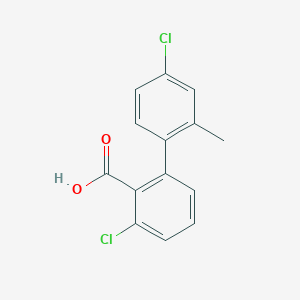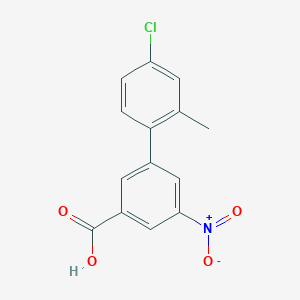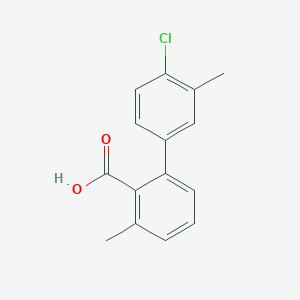
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water. It is also known as CTMPA and is used as a reagent for the synthesis of various organic compounds, as well as for the preparation of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
CTMPA is used in a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, it is used as a reagent in the synthesis of polymers, in the synthesis of nanomaterials, and in the synthesis of catalysts. It is also used in the synthesis of fluorinated compounds, in the synthesis of fluorinated polymers, and in the synthesis of fluorinated organometallic compounds.
Mécanisme D'action
CTMPA acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions. It can also act as a catalyst in certain reactions, allowing reactions to occur more quickly and efficiently.
Biochemical and Physiological Effects
CTMPA has not been tested for its effects on humans or animals, so its biochemical and physiological effects are unknown. However, it is known to be toxic if ingested or inhaled, and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
CTMPA has several advantages for use in laboratory experiments. It is relatively stable, and has a high purity level of 95%. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with caution.
Orientations Futures
The potential future directions for CTMPA are numerous. It could be used in the synthesis of more complex organic compounds, or in the synthesis of new pharmaceuticals. It could also be used in the development of new catalysts or in the synthesis of new nanomaterials. Additionally, further research could be conducted to determine its biochemical and physiological effects, as well as its potential toxicity.
Méthodes De Synthèse
The synthesis of CTMPA can be accomplished through a variety of methods. One common method involves the reaction of 4-chloro-2-methylphenol and trifluoroacetic anhydride. The reaction is conducted in an inert atmosphere using a solvent such as toluene. The reaction is carried out at room temperature and the product is isolated as a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-4-12(16)2-3-13(8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZPLNYLWPYWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690380 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-15-8 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














